Antitumor agent-133
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Overview
Description
Antitumor agent-133 is a bis-isatin derivative known for its potent antitumor properties. It exhibits significant activity against liver cancer cell lines Huh1 and Huh7, with IC50 values of 17.13 μM and 8.27 μM, respectively . This compound induces cell autophagy and inhibits tumor growth through the regulation of LC3BII, ATG5, and p62 proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-133 involves multiple steps, starting with the preparation of isatin derivatives. The key steps include:
Formation of Isatin Derivatives: Isatin derivatives are synthesized through the reaction of aniline with chloral hydrate and hydroxylamine, followed by cyclization.
Bis-Isatin Formation: The isatin derivatives are then reacted with appropriate reagents to form bis-isatin compounds.
Final Compound Formation: The bis-isatin derivatives undergo further reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-133 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antitumor agent-133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of bis-isatin derivatives.
Biology: Investigated for its ability to induce autophagy and regulate protein levels in cancer cells.
Medicine: Explored as a potential therapeutic agent for liver cancer and other types of tumors.
Mechanism of Action
The mechanism of action of Antitumor agent-133 involves the induction of cell autophagy and inhibition of tumor growth. This is achieved through the regulation of key proteins such as LC3BII, ATG5, and p62. These proteins play crucial roles in the autophagy pathway, which is a cellular process that degrades and recycles cellular components . By modulating these proteins, this compound can effectively inhibit the proliferation of cancer cells and induce cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antitumor agent-133 include other bis-isatin derivatives and aminosteroid derivatives such as RM-133. These compounds share structural similarities and exhibit antitumor activities .
Uniqueness
This compound is unique due to its specific mechanism of action involving the regulation of autophagy-related proteins. This sets it apart from other antitumor agents that may target different pathways or mechanisms .
Conclusion
This compound is a promising compound with significant potential in cancer research and therapy. Its unique mechanism of action and broad range of applications make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C27H24Br2N4O8 |
---|---|
Molecular Weight |
692.3 g/mol |
IUPAC Name |
methyl 2,6-bis[[2-(5-bromo-2,3-dioxoindol-1-yl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C27H24Br2N4O8/c1-41-27(40)18(31-22(35)13-33-20-8-6-15(29)11-17(20)24(37)26(33)39)4-2-3-9-30-21(34)12-32-19-7-5-14(28)10-16(19)23(36)25(32)38/h5-8,10-11,18H,2-4,9,12-13H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
SJZFQXHVCPURII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O)NC(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Origin of Product |
United States |
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